molecular formula C16H19ClN2OS B11123150 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]heptanamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]heptanamide

Cat. No.: B11123150
M. Wt: 322.9 g/mol
InChI Key: NBNKFUJKTHIENJ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]heptanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]heptanamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and heptanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a chlorophenyl thiourea and a suitable α-haloketone can lead to the formation of the thiazole ring. Subsequent reactions introduce the heptanamide chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]heptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the chlorophenyl group, leading to different products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]heptanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as an antimicrobial, antifungal, or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]heptanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity, while the heptanamide chain can influence the compound’s solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]heptanamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and binding affinity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H19ClN2OS

Molecular Weight

322.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]heptanamide

InChI

InChI=1S/C16H19ClN2OS/c1-2-3-4-5-6-15(20)19-16-18-14(11-21-16)12-7-9-13(17)10-8-12/h7-11H,2-6H2,1H3,(H,18,19,20)

InChI Key

NBNKFUJKTHIENJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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